![molecular formula C20H23F3 B14307280 Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)- CAS No. 113743-16-1](/img/structure/B14307280.png)
Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)- is an aromatic compound with a complex structure It consists of a benzene ring substituted with a 2-(4-pentylphenyl)ethyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)- typically involves multiple steps. One common route includes the Friedel-Crafts alkylation of benzene with 4-pentylbenzyl chloride to form 1-(4-pentylphenyl)ethylbenzene. This intermediate is then subjected to a trifluoromethylation reaction using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with different functional groups using reagents like sulfuric acid or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Nitro, sulfonic acid, or halogenated derivatives.
Scientific Research Applications
Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-[2-(4-methylphenyl)ethyl]-4-(trifluoromethyl)-
- Benzene, 1-[2-(4-ethylphenyl)ethyl]-4-(trifluoromethyl)-
- Benzene, 1-[2-(4-propylphenyl)ethyl]-4-(trifluoromethyl)-
Uniqueness
Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)- is unique due to the presence of the pentyl group, which can influence its physical and chemical properties, such as solubility and reactivity. The trifluoromethyl group also imparts distinct electronic effects, making this compound valuable for specific applications where these properties are desired.
Properties
CAS No. |
113743-16-1 |
|---|---|
Molecular Formula |
C20H23F3 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-pentyl-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene |
InChI |
InChI=1S/C20H23F3/c1-2-3-4-5-16-6-8-17(9-7-16)10-11-18-12-14-19(15-13-18)20(21,22)23/h6-9,12-15H,2-5,10-11H2,1H3 |
InChI Key |
MJZKIWNNYAJOGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CCC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


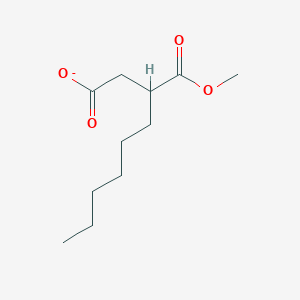

![Methyl 6,9-dioxadispiro[3.0.4~5~.3~4~]dodec-1-ene-1-carboxylate](/img/structure/B14307217.png)
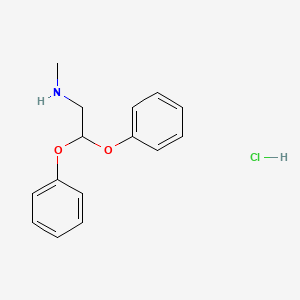
![4,4'-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14307230.png)
![3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)-](/img/structure/B14307235.png)
![Ethyl 4'-methoxy-1,2,3,6-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14307237.png)
![5-(Dimethylamino)-2-[(E)-(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14307244.png)
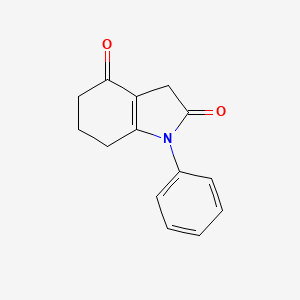
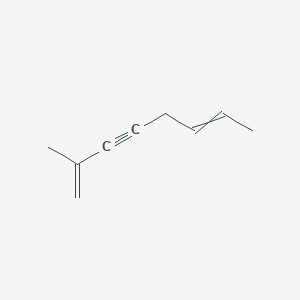
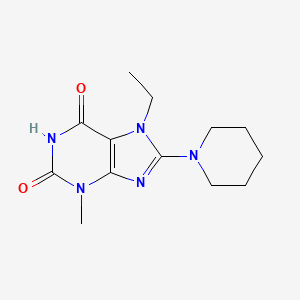

![2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-](/img/structure/B14307279.png)
![5-Benzoyl-2-[(2-methoxyphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14307288.png)
